2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole
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Overview
Description
2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrahydro-1H-pyrido[4,3-b]indoles, which are known for their diverse biological activities, including anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of alkyl or aralkyl groups and sulfonyl groups, which are considered pharmacophores in some antitumor drugs . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyridoindole core.
Scientific Research Applications
2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Medicine: Due to its anti-tumor properties, it is being investigated as a potential chemotherapeutic agent.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing cytolytic activity . Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the specific functional groups present in 2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole: Another related compound with a different substitution pattern on the pyridoindole core.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which contribute to its potent biological activities.
Properties
CAS No. |
16566-74-8 |
---|---|
Molecular Formula |
C21H25N3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C21H25N3/c1-2-13-23-14-10-21-19(16-23)18-5-3-4-6-20(18)24(21)15-9-17-7-11-22-12-8-17/h3-8,11-12H,2,9-10,13-16H2,1H3 |
InChI Key |
VSKCOHCUZXDNBP-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
Canonical SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
Key on ui other cas no. |
16566-74-8 |
Synonyms |
2,3,4,5-Tetrahydro-2-propyl-5-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole |
Origin of Product |
United States |
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